molecular formula C14H12ClNO4 B7545505 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide

5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide

Cat. No. B7545505
M. Wt: 293.70 g/mol
InChI Key: MKOOZMLCBXXTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide, commonly known as BD-1063, is a potent and selective antagonist of the kappa-opioid receptor (KOR). It was first synthesized in 1990 by a team of researchers led by Dr. Philip Portoghese at the University of Minnesota. Since then, BD-1063 has been widely used in scientific research to study the physiological and biochemical effects of KOR antagonism.

Mechanism of Action

BD-1063 acts as a competitive antagonist of 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide, meaning that it binds to the receptor and prevents the binding of endogenous ligands such as dynorphins. 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide activation is known to produce a range of physiological and behavioral effects, including analgesia, dysphoria, and aversion. By blocking 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide activation, BD-1063 can modulate these effects and provide insights into the role of 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide in various processes.
Biochemical and Physiological Effects
BD-1063 has been shown to have a range of biochemical and physiological effects in various animal models. For example, studies have shown that BD-1063 can block the analgesic effects of 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide agonists, suggesting that 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide activation is involved in pain regulation. BD-1063 has also been shown to block the aversive effects of 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide agonists, suggesting that 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide activation is involved in negative affective states such as anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of BD-1063 is its high selectivity for 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide over other opioid receptors, such as mu and delta receptors. This allows researchers to specifically target 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide and study its effects without interference from other opioid receptors. However, one limitation of BD-1063 is its relatively low potency compared to other 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide antagonists. This can limit its effectiveness in certain experimental paradigms and may require higher doses or longer treatment periods.

Future Directions

There are several future directions for research involving BD-1063. One area of interest is the role of 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide in addiction and withdrawal. Studies have shown that 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide activation is involved in the negative affective states associated with drug withdrawal, and 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide antagonists such as BD-1063 have been shown to reduce withdrawal symptoms in animal models. Another area of interest is the role of 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide in stress and anxiety. Studies have shown that 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide activation is involved in the regulation of stress and anxiety, and 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide antagonists such as BD-1063 have been shown to reduce anxiety-like behavior in animal models. Finally, there is ongoing research into the development of more potent and selective 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide antagonists, which could provide even greater insights into the role of 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide in various processes.

Synthesis Methods

The synthesis of BD-1063 involves several steps, starting with the reaction of 6-bromo-2-chlorofuran with 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde to form the corresponding alcohol. This is followed by the reaction of the alcohol with 5-chloronicotinoyl chloride to form the ester intermediate. Finally, the ester is hydrolyzed with sodium hydroxide to yield BD-1063.

Scientific Research Applications

BD-1063 has been widely used in scientific research to study the role of 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide in various physiological and pathological conditions. For example, studies have shown that 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide activation is involved in the regulation of pain, stress, and addiction. BD-1063 has been used to study the effects of 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide antagonism on these processes, as well as on other processes such as learning and memory, mood, and immune function.

properties

IUPAC Name

5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4/c15-13-4-3-11(20-13)14(17)16-8-9-1-2-10-12(7-9)19-6-5-18-10/h1-4,7H,5-6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOOZMLCBXXTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CNC(=O)C3=CC=C(O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.